n'-Cyanoquinoline-5-carboximidamide

Description

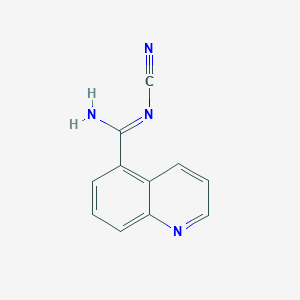

n'-Cyanoquinoline-5-carboximidamide is a heterocyclic organic compound featuring a quinoline backbone substituted with a cyano (-C≡N) group and a carboximidamide (-C(=NH)NH₂) moiety at specific positions.

Properties

Molecular Formula |

C11H8N4 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

N'-cyanoquinoline-5-carboximidamide |

InChI |

InChI=1S/C11H8N4/c12-7-15-11(13)9-3-1-5-10-8(9)4-2-6-14-10/h1-6H,(H2,13,15) |

InChI Key |

QVDNTEKHCXSGBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=NC#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Quinoxaline vs. Quinoline Derivatives

The primary distinction between n'-Cyanoquinoline-5-carboximidamide and the compounds in the provided evidence lies in their heterocyclic cores:

- Quinoline: Contains a fused benzene-pyridine ring system (C₉H₇N), offering moderate electron-deficient character.

- Quinoxaline: Comprises a benzene ring fused to a pyrazine ring (C₈H₆N₂), resulting in stronger electron deficiency due to two adjacent nitrogen atoms.

This structural difference influences reactivity, solubility, and biological activity. Quinoxaline derivatives (e.g., compound 36 from ) exhibit enhanced electrophilicity, making them more reactive in nucleophilic substitution reactions compared to quinoline analogs .

Substituent Effects

Key substituents in compared compounds include:

Cyano Group (-C≡N): Present in both n'-Cyanoquinoline-5-carboximidamide and compound 36. This group enhances metabolic stability and dipole interactions, as evidenced by IR peaks at ~2,238 cm⁻¹ (C≡N stretch) .

Carboximidamide (-C(=NH)NH₂) vs.

Nitro-Heterocyclic Moieties: Compound 36 incorporates a 5-nitrothiophene group, which is associated with redox-activated cytotoxicity. In contrast, n'-Cyanoquinoline-5-carboximidamide lacks this nitro group, suggesting divergent mechanisms of action .

Spectroscopic and Analytical Data

Research Implications and Limitations

The provided evidence focuses on nitro-heterocyclic quinoxaline derivatives, limiting direct comparisons to n'-Cyanoquinoline-5-carboximidamide. Key gaps include:

- Absence of biological activity data for the target compound.

- Lack of explicit synthetic routes or spectroscopic characterization for quinoline-based analogs.

Further studies should explore the impact of the carboximidamide group on pharmacokinetics and compare nitro-free quinoline derivatives with nitro-substituted quinoxalines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.